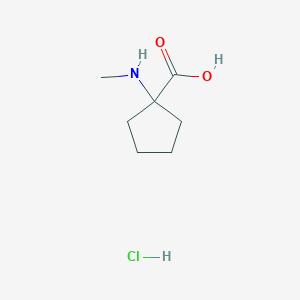

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride

Description

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride (CAS: 1609406-63-4) is a cyclopentane-derived carboxylic acid featuring a methylamino substituent on the cyclopentane ring and a hydrochloride counterion. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. It is commercially available but often listed as discontinued in catalogs, reflecting its specialized use in research .

Properties

IUPAC Name |

1-(methylamino)cyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-7(6(9)10)4-2-3-5-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRMHDTWCQBSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)cyclopentanecarboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)cyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a methylamino group attached to a cyclopentane ring, which may confer unique biological properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biological and chemical research.

Pharmaceutical Applications

1. Drug Development:

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride is being explored for its potential in the design of novel pharmaceutical compounds. The unique structure may lead to the development of cyclic peptides that exhibit enhanced bioavailability and stability compared to linear peptides. This aspect is critical in drug formulation where stability and efficacy are paramount .

2. Peptide Synthesis:

The compound serves as a valuable building block in peptide synthesis. It can act as a protecting group, allowing for selective modifications of amino acids without interfering with other functional groups. This property is particularly useful in synthesizing complex peptides and peptidomimetics .

3. Bioconjugation:

In bioconjugation applications, this compound can facilitate the attachment of biomolecules to surfaces or other molecules. This capability is essential in developing targeted drug delivery systems, enhancing the precision of therapeutic interventions .

Synthetic Applications

1. Organic Synthesis:

The compound plays a significant role in synthetic organic chemistry, where it is utilized to explore new reaction pathways and methodologies for synthesizing complex molecules. Its structural features allow chemists to investigate various synthetic routes that could lead to new compounds with desirable properties .

2. Material Science:

In material science, this compound is employed to create advanced materials with specific properties such as improved mechanical strength or thermal stability. These characteristics are beneficial for various industrial applications, including the development of polymers and composites .

Case Studies

Mechanism of Action

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:

Cyclopentanecarboxylic acid: A structurally related compound with different functional groups and reactivity.

Cyclopentolate: An anticholinergic agent used in ophthalmology, which shares a similar cyclopentane core but has distinct pharmacological properties.

Uniqueness: this compound is unique due to its specific amino group substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Comparison with Similar Compounds

Caramiphen Hydrochloride

Structure: 2-(Diethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride. Key Differences:

- Functional Groups: Ester (2-(diethylamino)ethyl ester) vs. carboxylic acid in the target compound.

- Substituents: Phenyl group on cyclopentane vs. methylamino group.

- Pharmacology : Caramiphen is an anticholinergic agent used for Parkinson’s disease and cough suppression, whereas the target compound lacks direct therapeutic data but is a synthetic precursor .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Structure: Cyclobutane ring with methyl ester and methylamino groups. Key Differences:

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

Structure: Cyclopentane ring with methyl ester and methylamino groups. Key Differences:

1-(Methylamino)cyclopentane-1-carboxylic Acid Hydrobromide

Structure : Structurally identical to the target compound but with a hydrobromide counterion.

Key Differences :

Cyclopentyl Fentanyl Hydrochloride

Structure : N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide hydrochloride.

Key Differences :

1-Amino-2-hydroxycyclopentanecarboxylic Acid

Structure: Cyclopentane with amino and hydroxyl groups. Key Differences:

1-Amino-3,3-dimethylcyclopentane-1-carboxylic Acid Hydrochloride

Structure: Cyclopentane with dimethyl substitution and amino group. Key Differences:

Ethyl 1-Aminocyclopentanecarboxylate Hydrochloride

Structure: Ethyl ester derivative of 1-aminocyclopentanecarboxylic acid. Key Differences:

- Ester vs. Acid : The ethyl ester requires hydrolysis for bioactivation, whereas the carboxylic acid is directly ionizable, affecting bioavailability .

Structural and Functional Data Table

Biological Activity

1-(Methylamino)cyclopentanecarboxylic acid hydrochloride is a cyclic amino acid derivative with the molecular formula C7H13NO2·HCl. This compound has garnered attention due to its promising biological activity and potential therapeutic applications. It is primarily utilized in scientific research to explore its effects on various biological pathways and its applications in medicine and industry.

- Molecular Formula : C7H13NO2·HCl

- CAS Number : 1609406-63-4

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation of Glycine Equivalents : This involves using 1,2-electrophiles followed by intramolecular cyclization.

- Industrial Production : Large-scale synthesis often employs optimized reaction conditions to enhance yield and purity, utilizing advanced catalytic systems and continuous flow reactors.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Modulation : It may interact with specific enzymes, influencing metabolic pathways.

- Receptor Interaction : The compound can bind to certain receptors, potentially altering cellular signaling processes.

Therapeutic Potential

Research indicates that this compound could have applications in treating several conditions, including:

- Neurological Disorders : Its ability to modulate neurotransmitter systems may offer therapeutic benefits.

- Metabolic Conditions : Investigations suggest it could play a role in managing metabolic disorders.

Study 1: Neuroprotective Effects

A study published in Frontiers in Neuroscience examined the neuroprotective effects of this compound on neuronal cell lines. The results indicated that the compound significantly reduced oxidative stress markers and apoptosis in treated cells, suggesting its potential as a neuroprotective agent.

Study 2: Anticancer Activity

In a separate investigation reported in Cancer Letters, the compound was tested for its anticancer properties against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation through apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Cyclopentanecarboxylic Acid | Moderate anti-inflammatory effects | Lacks amino substitution |

| Cyclopentolate | Anticholinergic properties | Used primarily in ophthalmology |

| This compound | Promising neuroprotective and anticancer properties | Unique amino group substitution |

Research Applications

This compound serves multiple roles in research:

- Organic Synthesis : Acts as a building block for complex organic molecules.

- Biological Studies : Utilized for studying enzyme-substrate interactions and metabolic pathways.

- Material Science : Explored for developing novel materials and specialty chemicals.

Q & A

Q. What are the established synthetic routes for 1-(methylamino)cyclopentanecarboxylic acid hydrochloride?

The compound is typically synthesized via tert-butoxycarbonyl (Boc)-protected intermediate routes . For example, analogous methods involve reacting Boc-protected cyclopentanecarboxylic acid derivatives with methylamine under acidic conditions, followed by HCl-mediated deprotection to yield the hydrochloride salt. A similar approach is detailed in Reference Example 114 of EP 4374877 A2, where dimethylsulfoxide (DMSO) and hydrochloric acid are used for crystallization . Key steps include:

- Protection/deprotection : Use Boc groups to stabilize reactive amines during synthesis.

- Acidic workup : HCl is critical for salt formation and purification.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological recommendations include:

- NMR spectroscopy : Confirm the cyclopentane backbone and methylamino substitution pattern via - and -NMR chemical shifts.

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase columns (C18) with acidic mobile phases (e.g., 0.1% trifluoroacetic acid) .

- Elemental analysis : Validate the hydrochloride stoichiometry (e.g., C:H:N:Cl ratio).

Q. What storage conditions ensure compound stability?

- Temperature : Store at room temperature (RT) under inert atmosphere (argon/nitrogen) to prevent hygroscopic degradation .

- Light sensitivity : Protect from UV exposure using amber glass vials.

- Contradictions in data : Some sources recommend refrigeration for long-term stability, but conflicting reports exist. Validate stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to enhance intermediate solubility, as demonstrated in Reference Example 105 .

- Crystallization control : Add heptane or 2-butanone to precipitate the hydrochloride salt with high purity (>90% yield) .

- Kinetic monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and minimize side reactions (e.g., over-alkylation).

Q. What methods are suitable for resolving enantiomers of structurally related cyclopentane derivatives?

For chiral analogs (e.g., ethyl 1-aminocyclopentanecarboxylate hydrochloride):

Q. How do structural modifications (e.g., ester vs. carboxylic acid) impact physicochemical properties?

Comparative data from analogs (see ):

| Modification | Solubility (H₂O) | LogP | Stability |

|---|---|---|---|

| Ethyl ester (HCl salt) | Low | 1.2 | RT-stable |

| Free carboxylic acid | Moderate | -0.5 | Hygroscopic |

- Esterification enhances lipophilicity but reduces aqueous solubility, critical for pharmacokinetic studies .

Q. What analytical challenges arise in detecting degradation products?

- Degradants : Hydrolysis of the methylamino group or cyclopentane ring opening under acidic/basic conditions.

- Mitigation : Use stability-indicating methods like UPLC-PDA at multiple wavelengths (210–254 nm) to detect trace impurities .

Mechanistic and Biological Research

Q. Are there reported mechanisms of action for cyclopentane-derived hydrochlorides in biological systems?

While direct data on this compound is limited, structurally related cyclopentane derivatives (e.g., caramiphen hydrochloride) exhibit muscarinic receptor antagonism and CNS activity . Mechanistic studies recommend:

Q. How can researchers address discrepancies in reported solubility data?

Q. What in vitro models are appropriate for assessing cytotoxicity?

- Cell lines : HepG2 (liver) or HEK293 (kidney) for general toxicity screening.

- Assays : MTT or resazurin reduction assays with IC₅₀ calculations. Include positive controls (e.g., cyclophosphamide) from validated toxicity databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.